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Compound of Interest

1-(2,4-
Compound Name:
Dimethoxyphenyl)piperazine

Cat. No.: B095406

An In-Depth Guide to 1-(2,4-Dimethoxyphenyl)piperazine as a Tool Compound in
Neuroscience

For researchers, scientists, and drug development professionals, the following application
notes and protocols provide a comprehensive technical guide to the use of 1-(2,4-
Dimethoxyphenyl)piperazine as a versatile tool compound in neuroscience. This document
details its mechanism of action, provides validated experimental protocols, and offers insights
into data interpretation, grounded in authoritative scientific literature.

Introduction: The Arylpiperazine Scaffold in
Neuropharmacology

The piperazine moiety is a privileged structure in medicinal chemistry, forming the core of
numerous centrally acting therapeutic agents.[1] Arylpiperazine derivatives, in particular, have
been extensively explored for their ability to modulate monoaminergic systems, leading to the
development of antipsychotic, antidepressant, and anxiolytic drugs.[1] 1-(2,4-
Dimethoxyphenyl)piperazine belongs to this important class of compounds. Its utility as a tool
compound stems from its specific interactions with key neurotransmitter receptors, allowing
researchers to probe the function of these receptors in both healthy and diseased states. This
guide serves to elucidate the pharmacological profile of 1-(2,4-Dimethoxyphenyl)piperazine
and provide practical methodologies for its application in neuroscience research.

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b095406?utm_src=pdf-interest
https://www.benchchem.com/product/b095406?utm_src=pdf-body
https://www.benchchem.com/product/b095406?utm_src=pdf-body
https://www.benchchem.com/product/b095406?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30151922/
https://pubmed.ncbi.nlm.nih.gov/30151922/
https://www.benchchem.com/product/b095406?utm_src=pdf-body
https://www.benchchem.com/product/b095406?utm_src=pdf-body
https://www.benchchem.com/product/b095406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Physicochemical Properties & Synthesis Overview

A clear understanding of a compound's physical and chemical properties is fundamental to its
effective use in experimental settings.

Property Value

IUPAC Name 1-(2,4-dimethoxyphenyl)piperazine
Synonyms DMPP

CAS Number 38869-33-3 (as HCI)

Molecular Formula C12H18N202

Molar Mass 222.28 g/mol

Appearance Typically a white to off-white solid

Solubilit Soluble in DMSO and methanol. Hydrochloride
olubili
Y salts are generally more water-soluble.[2]

Synthesis Note: The synthesis of arylpiperazines is well-established in organic chemistry. A
common method involves the palladium-catalyzed Buchwald-Hartwig amination, which
efficiently couples an aryl halide (e.g., 1-bromo-2,4-dimethoxybenzene) with piperazine. This
method is valued for its operational simplicity and tolerance of various functional groups,
making it suitable for generating a library of analogs for structure-activity relationship (SAR)
studies.[3]

Mechanism of Action: A Multi-Target Receptor
Profile

1-(2,4-Dimethoxyphenyl)piperazine, like many arylpiperazines, exhibits a multi-target
receptor binding profile. Its primary interactions are with serotonin (5-HT) and dopamine
receptors, which are critical targets in the treatment of psychiatric and neurological disorders.
The precise affinity and functional activity at these receptors dictate its utility as a research tool.

Receptor Binding Affinity
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The affinity of a compound for its receptor is a critical parameter, typically expressed as the
inhibition constant (Ki). The following table summarizes the binding affinities for key
arylpiperazine analogs, providing a strong inferential profile for 1-(2,4-
Dimethoxyphenyl)piperazine. The substitution pattern on the phenyl ring significantly
influences receptor affinity and selectivity.[4]
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1-(2-
Receptor methoxypheny
Subtype I)piperazine Ki

(nM)

1-(2,3-
dichlorophenyl
)piperazine Ki
(nM)

Notes &
Inferences for
1-(2,4-
Dimethoxyphe
nyl)piperazine

Reference

High Affinity
5-HT1A (Subnanomolar

to low nM)

Moderate Affinity

The methoxy
group at the
ortho position is
a key
determinant for
high 5-HT1A
affinity. The
addition of a
second methoxy
group at the 4-
position is
expected to
maintain or
slightly modify
this high affinity.

[SI61[7]

Low to Moderate
Affinity

5-HT2A

Moderate Affinity

Generally
exhibits lower
affinity for 5-
HT2A compared
to 5-HT1A,
conferring

selectivity.

[5]

Dopamine D2 Moderate Affinity

High Affinity

Arylpiperazines

frequently bind to

D2 receptors.
The affinity can
vary significantly
with substitution.

[5]i8]

Dopamine Ds Moderate to High

Affinity

High Affinity

(Subnanomolar)

Ds receptors are

another key

(8]
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target for this

class, with some
analogs showing
high potency and

selectivity.

Cross-reactivity
at ox-adrenergic
receptors is a

common feature

) Moderate to High )
o1-Adrenergic N/A of this class and [5][6]

Affinity N
a critical
parameter to
assess for

selectivity.[6]

Signaling Pathways

The interaction of 1-(2,4-Dimethoxyphenyl)piperazine with its primary target, the 5-HT1A
receptor, initiates a cascade of intracellular events. The 5-HT1A receptor is a G-protein coupled
receptor (GPCR) that couples to inhibitory Gai/o proteins.

Causality of the Pathway:
¢ Agonist Binding: An agonist binds to the 5-HT1A receptor.

o G-Protein Activation: This binding event causes a conformational change in the receptor,
which activates the associated heterotrimeric G-protein (Gai/o, GBy). The Gai subunit
releases GDP and binds GTP.

o Effector Modulation: The activated Gai-GTP subunit dissociates and inhibits the enzyme
adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP) levels.

¢ lon Channel Gating: The dissociated Gy subunit can directly interact with and open G-
protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and
hyperpolarization of the neuron, which reduces its excitability.
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An antagonist, conversely, would bind to the receptor but fail to induce this conformational
change, thereby blocking the effects of endogenous serotonin or other agonists.
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5-HT1A Receptor Signaling Pathway

Experimental Applications & Protocols

The multi-target profile of 1-(2,4-Dimethoxyphenyl)piperazine makes it a valuable tool for
dissecting complex neurobiological systems. Below are detailed protocols for its
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characterization and use.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol determines the affinity (Ki) of the compound for a specific receptor, such as the 5-
HT1A receptor, by measuring its ability to compete with a radiolabeled ligand.

Principle: This is a competitive binding assay. A constant concentration of a high-affinity
radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with a membrane
preparation containing the receptor of interest. Increasing concentrations of the unlabeled test
compound (1-(2,4-Dimethoxyphenyl)piperazine) are added, and the displacement of the
radioligand is measured. The concentration of the test compound that inhibits 50% of the
specific binding is the 1Cso value.

Workflow Diagram:

© 2025 BenchChem. All rights reserved. 7/15 Tech Support


https://www.benchchem.com/product/b095406?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Prepare Serial Dilutions
of 1-(2,4-Dimethoxyphenyl)piperazine

\i
Set up Assay Tubes:
Prepare Membrane Homogenate Prepare Assay Buffer - Total Binding (Radioligand only)
(e.g., from rat hippocampus or CHO cells expressing 5-HT1A) (e.g., 50 mM Tris-HCI, pH 7.4) - Non-Specific Binding (Radioligand + high conc. unlabeled ligand)
- Test Compound (Radioligand + serial dilutions)

\ I /

(Add Membrane, Buffer, Radioligand, and Test Compound to tubeg

Y
Incubate
(e.g., 30 min at 25°C)

Y

Terminate Reaction
by Rapid Filtration over GF/B filters

Y

Wash Filters
to remove unbound radioligand

A4
Measure Radioactivity
using Liquid Scintillation Counting
\i
Data Analysis:

- Calculate Specific Binding
- Plot % Inhibition vs. Log[Compound]
- Determine ICso and calculate Ki

Click to download full resolution via product page

Radioligand Binding Assay Workflow
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Step-by-Step Methodology:

 Membrane Preparation: Homogenize tissue (e.g., rat hippocampus) or cultured cells
expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCI, pH 7.4).
Centrifuge the homogenate, discard the supernatant, and resuspend the pellet in fresh
buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

e Assay Setup: In 1.5 mL tubes, add the following in order:

[e]

Assay Buffer (50 mM Tris-HCI, 10 mM MgSOa, 0.5 mM EDTA, pH 7.4).

o Test Compound: 1-(2,4-Dimethoxyphenyl)piperazine at various concentrations (e.g.,
10711 t0 10=> M).

o Radioligand: A fixed concentration of [2H]8-OH-DPAT (e.g., 1 nM).
o Membrane Preparation: Add a consistent amount of protein (e.g., 50-100 ug).

o Control Tubes: Prepare tubes for total binding (no test compound) and non-specific
binding (containing a high concentration of an unlabeled standard, e.g., 10 uM serotonin).

 Incubation: Vortex the tubes gently and incubate at a specified temperature and time (e.g.,
30 minutes at 25°C) to reach equilibrium. The choice of time and temperature is critical and
should be optimized for the specific receptor-ligand pair.

« Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube
through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the
bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

e Washing: Immediately wash the filters with ice-cold assay buffer (e.g., 3 x 4 mL) to minimize
non-specific binding.

e Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the
radioactivity using a liquid scintillation counter.

e Data Analysis:

o Calculate specific binding: Total Binding (dpm) - Non-Specific Binding (dpm).
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o Plot the percentage of specific binding inhibition versus the log concentration of 1-(2,4-
Dimethoxyphenyl)piperazine.

o Fit the data to a sigmoidal dose-response curve to determine the ICso value.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = I1Cso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo 8-OH-DPAT-Induced Hypothermia
Assay

This protocol assesses the in vivo antagonist activity of 1-(2,4-Dimethoxyphenyl)piperazine
at presynaptic 5-HT1A autoreceptors.

Principle: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus by agonists like 8-OH-
DPAT leads to a well-characterized, dose-dependent decrease in core body temperature.[7][9]
A 5-HT:1A receptor antagonist will block this effect. This model is a robust and reliable method
for assessing the in vivo functional activity of test compounds at these receptors.

Step-by-Step Methodology:

¢ Animal Acclimation: Use male Sprague-Dawley rats (200-250g). House the animals in a
temperature-controlled room (e.g., 21 + 1°C) with a 12-hour light/dark cycle for at least one
week before the experiment.

» Baseline Temperature: On the day of the experiment, measure the baseline core body
temperature of each rat using a rectal probe lubricated with petroleum jelly. Handle animals
gently to minimize stress-induced hyperthermia.

e Drug Administration (Antagonist): Administer 1-(2,4-Dimethoxyphenyl)piperazine or vehicle
(e.g., saline with 1% Tween 80) via the desired route (e.g., subcutaneous, s.c., or
intraperitoneal, i.p.). The dose and pretreatment time must be optimized. A typical
pretreatment time is 30-60 minutes.

o Drug Administration (Agonist): At time T=0 (after the pretreatment period), administer the 5-
HT1A agonist 8-OH-DPAT (e.g., 0.1-0.5 mg/kg, s.c.).
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o Temperature Monitoring: Measure the core body temperature at regular intervals after 8-OH-
DPAT administration (e.g., every 30 minutes for 2 hours).

o Data Analysis:

o For each animal, calculate the change in temperature (AT) from its baseline at each time
point.

o Compare the AT in the group treated with 1-(2,4-Dimethoxyphenyl)piperazine + 8-OH-
DPAT to the group treated with vehicle + 8-OH-DPAT.

o A statistically significant reduction in the hypothermic response in the test group indicates
5-HT1A antagonist activity. Use appropriate statistical tests, such as a two-way ANOVA
with post-hoc analysis.

Trustworthiness & Self-Validation: In all protocols, the inclusion of appropriate controls is
paramount. For binding assays, total and non-specific binding controls are essential. For
functional and in vivo assays, vehicle controls and positive controls (known
agonists/antagonists) validate the assay's performance and ensure that observed effects are
due to the test compound.

Conclusion and Future Perspectives

1-(2,4-Dimethoxyphenyl)piperazine is a valuable pharmacological tool for investigating the
serotonergic and dopaminergic systems. Its characteristic profile as a high-affinity ligand,
particularly at 5-HT1A receptors, allows for the precise modulation of these targets in a variety
of experimental paradigms. The protocols detailed herein provide a robust framework for
researchers to characterize its binding and functional properties and to apply it in relevant in
vivo models to probe the physiological roles of its target receptors. Future research may focus
on using this compound to explore the therapeutic potential of multi-target ligands in complex
CNS disorders like depression and Alzheimer's disease, where modulating multiple
neurotransmitter systems simultaneously may offer enhanced efficacy.[10][11]

References
o para-Methoxyphenylpiperazine - Wikipedia. (n.d.).

e Knez, D., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding
properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://www.benchchem.com/product/b095406?utm_src=pdf-body
https://www.benchchem.com/product/b095406?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30928644/
https://pubmed.ncbi.nlm.nih.gov/21486038/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Pharmazie, 340(9), 456-65. doi: 10.1002/ardp.200700062.

Ségard, T., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary
degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's
disease. Neurobiology of Disease, 129, 217-233. doi: 10.1016/j.nbd.2019.03.028.
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-
dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for
the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-21.
doi: 10.1021/jm101459g.

Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024).
YouTube.

Piperazine synthesis. (n.d.). Organic Chemistry Portal.

Piperazine - Wikipedia. (n.d.).

Di Cesare, M. A, et al. (2000). 1-Substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-
methoxynaphthalen-1-yl)propyl]piperazines: influence of the N-1 piperazine substituent on 5-
HT1A receptor affinity and selectivity versus D2 and alphal receptors. Part 6. Bioorganic &
Medicinal Chemistry, 8(5), 873-81. doi: 10.1016/s0968-0896(00)00028-6.

Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer
Piperazine Drugs. Auburn University Electronic Theses and Dissertations.

What is the mechanism of Piperazine? (2024). Patsnap Synapse.

Anum, T. N., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from
SYA16263. ACS Chemical Neuroscience, 12(20), 3855-3866.

Schetz, J. A., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-
dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for
the dopamine D3 receptor. Journal of Medicinal Chemistry, 48(3), 859-71. doi:
10.1021/jm049479+.

Synthesis of 1-(2-methoxyphenyl)-4[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine. (n.d.).
Szatach, A., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine
Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising
Antinociceptive Properties. ACS Chemical Neuroscience, 14(10), 1845-1858. doi:
10.1021/acschemneuro.3c00074.

Siwek, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological
Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential
Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10091.

Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-
methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.
Journal of Medicinal Chemistry, 38(12), 2108-15. doi: 10.1021/jm00012a0089.

© 2025 BenchChem. All rights reserved. 12 /15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

del Castillo, J., et al. (1964). Mechanism of the paralysing action of piperazine on Ascaris
muscle. British Journal of Pharmacology and Chemotherapy, 22, 413-29. doi:
10.1111/j.1476-5381.1964.tb01999.x.

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis
of pharmacological potency. (2023). Cherry.

Campagna, F., et al. (2001). trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines: a new
class of potent and selective 5-HT(1A) receptor ligands as conformationally constrained
analogues of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-arylpiperazines.
Journal of Medicinal Chemistry, 44(25), 4431-42. doi: 10.1021/jm010866v.

Kung, H. F., et al. (1995). 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]
piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-
fluorobenzamido]ethyl]piperazine (p-MPPI and p-MPPF) as serotonin 5-HT1A receptor
antagonists. Journal of Pharmacology and Experimental Therapeutics, 272(1), 429-37.
Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor
antagonist, WAY-100635. European Journal of Pharmacology, 281(1), 81-8. doi:
10.1016/0014-2999(95)00234-4.

de Santana, F. M., et al. (2019). Piperazine derivatives with central pharmacological activity
used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 31-45. doi:
10.1111/fcp.12408.

Zernov, N., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective
TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease
hippocampal neurons. Scientific Reports, 14(1), 24195.

Zernov, N. V., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for
Alzheimer's Disease. Acta Naturae, 12(3), 76-83.

In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat
and identification of the human cytochrome P450 enzymes responsible for the major
metabolic step. (2005). ResearchGate.

Staack, R. F., & Maurer, H. H. (2003). Toxicological detection of the new designer drug 1-(4-
methoxyphenyl)piperazine and its metabolites in urine and differentiation from an intake of
structurally related medicaments using gas chromatography-mass spectrometry. Journal of
Chromatography B, 798(2), 333-342. doi: 10.1016/j.jchromb.2003.10.004.

Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization, and In Vivo Study of Some Novel
3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic
Caspase-3 Inhibitors. Molecules, 25(18), 4220.

De Luca, L., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4-(4-
Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. ChemMedChem,
17(22), e202200305. doi: 10.1002/cmdc.202200305.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-
{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine
H3 receptor antagonists. MedChemComm, 10(3), 435-447.

El-Gazzar, M. G., et al. (2023). In Silico Design of Novel Piperazine-Based mTORC1
Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 28(20), 7136.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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